molecular formula C8H11NO2 B6178353 rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis CAS No. 1807339-56-5

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis

Cat. No.: B6178353
CAS No.: 1807339-56-5
M. Wt: 153.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is a chiral compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis typically involves the use of starting materials that can introduce the cyanocyclohexane moiety. One common method involves the diastereoselective synthesis from precursors like cis-cypermethric acid. The reaction conditions often include hydroboration, followed by oxidative esterification to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyanide group to a carboxylic acid.

    Reduction: Reduction of the cyanide group to an amine.

    Substitution: Nucleophilic substitution reactions at the carboxylic acid or cyanide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Use of nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: 3-carboxycyclohexane-1-carboxylic acid.

    Reduction: 3-aminocyclohexane-1-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of both a cyanide and carboxylic acid group

Properties

CAS No.

1807339-56-5

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.